Tetracaine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of action:

Scientists are interested in understanding how TH produces its anesthetic effect at the cellular level. Studies have investigated how TH interacts with nerves to block sodium channels, which are essential for nerve impulse transmission. This research helps to improve our understanding of how local anesthetics work in general [].

- A recent study explored how TH induces a specific type of cell death (pyroptosis) in macrophages, immune system cells []. This finding suggests potential unintended cellular effects of TH that require further investigation.

Development of new delivery methods:

Researchers are exploring ways to improve the delivery of TH for specific applications. For example, studies have investigated the use of nanoparticles to deliver TH to targeted areas of the body []. This could potentially reduce side effects and improve the effectiveness of TH treatment.

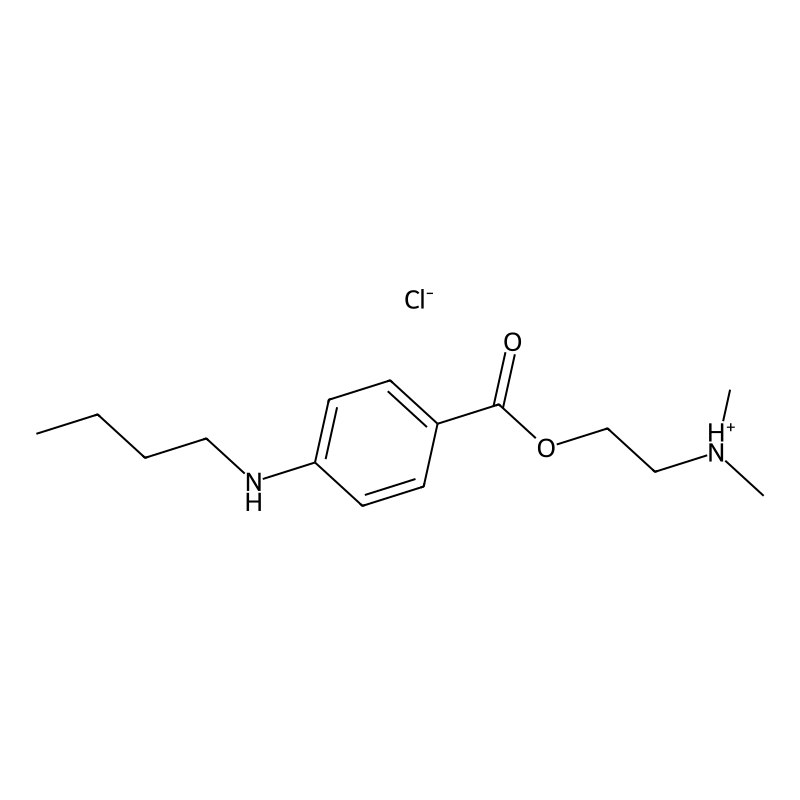

Tetracaine hydrochloride is a local anesthetic belonging to the ester class of anesthetics. It is primarily utilized for its ability to provide temporary loss of sensation in specific areas of the body. The compound is characterized by its chemical formula, C₁₅H₂₄ClN₂O₂, and a molecular weight of approximately 264.369 g/mol. Tetracaine hydrochloride is known for its potent anesthetic properties, making it a common choice in medical settings, particularly for ocular procedures and minor surgical interventions .

- Toxicity: High doses or accidental ingestion can cause central nervous system depression, seizures, and even death.

- Eye irritation: Transient stinging or burning sensation upon application is common. Prolonged use may damage the corneal epithelium.

- Allergic reactions: Although rare, allergic reactions to tetracaine can occur.

Tetracaine hydrochloride undergoes hydrolysis in the body, primarily mediated by plasma esterases, resulting in the formation of para-aminobenzoic acid and diethylaminoethanol. This metabolic pathway is significant as it influences the drug's pharmacokinetics and potential interactions with other medications, particularly sulfonamides, which can be affected by the metabolites produced .

In laboratory settings, tetracaine hydrochloride can also participate in various

As a local anesthetic, tetracaine hydrochloride exerts its effects by reversibly blocking voltage-gated sodium ion channels in neuronal cell membranes. This action prevents sodium influx necessary for the initiation and propagation of action potentials, effectively leading to local anesthesia . The compound has a high affinity for melanin, which can influence its efficacy based on tissue pigmentation .

Common adverse effects associated with tetracaine include localized reactions such as erythema and skin discoloration. Systemic reactions are rare but may include dizziness and headache, particularly if absorbed systemically .

The synthesis of tetracaine hydrochloride typically involves several key steps:

- Reaction of p-Nitrobenzoyl Chloride and 2-Dimethylaminoethanol: This initial step produces p-nitrobenzoic acid-2-dimethylaminoethyl.

- Reduction: The p-nitro compound is reduced to yield p-aminobenzoic acid-2-dimethylaminoethyl.

- Formation of Pontocaine: This intermediate reacts with 1-bromobutane under basic conditions to form pontocaine.

- Final Reaction with Hydrochloric Acid: Pontocaine is then reacted with hydrochloric acid to yield tetracaine hydrochloride .

This method is notable for its high yield and efficiency compared to other synthetic routes.

Tetracaine hydrochloride is widely used in various medical applications:

- Ocular Procedures: It serves as an effective topical anesthetic for eye surgeries and examinations.

- Minor Surgical Procedures: It is utilized in dermatological procedures to minimize pain during interventions.

- Pain Management: Tetracaine is sometimes incorporated into formulations for managing localized pain .

Tetracaine hydrochloride interacts with various other compounds and medications. Its primary interaction involves the hydrolysis products that may affect the efficacy of sulfonamide antibiotics due to competitive metabolism. Additionally, caution is advised when used alongside other anesthetics due to potential cumulative effects on systemic toxicity .

Studies have indicated that systemic absorption can occur when applied over large surface areas or for extended periods, necessitating careful monitoring during administration .

Several compounds share similarities with tetracaine hydrochloride in terms of their chemical structure or pharmacological effects. Below are some notable examples:

| Compound Name | Class | Primary Use | Unique Features |

|---|---|---|---|

| Lidocaine | Amide Anesthetic | Local anesthesia | Faster onset; less potent than tetracaine |

| Procaine | Ester Anesthetic | Local anesthesia | Shorter duration; less potent |

| Bupivacaine | Amide Anesthetic | Regional anesthesia | Longer duration; higher cardiotoxicity |

| Cocaine | Natural Alkaloid | Local anesthesia; vasoconstrictor | Unique stimulant properties |

Tetracaine hydrochloride stands out due to its potency and longer duration of action compared to many other local anesthetics, making it particularly useful in settings requiring prolonged anesthesia .

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H301 (99.32%): Toxic if swallowed [Danger Acute toxicity, oral];

H317 (91.78%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (73.97%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H370 (23.97%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Sodium channels

SCN3A [HSA:6328] [KO:K04836]

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

136-47-0

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Zhao LM, Gan L, Zhang Y. Matrix effect-free on-line pass-through cleanup procedure for the fast determination of local anesthetic drug by LC-MS/MS. J Chromatogr B Analyt Technol Biomed Life Sci. 2019 Nov 1;1130-1131:121831. doi: 10.1016/j.jchromb.2019.121831. Epub 2019 Oct 21. PubMed PMID: 31669630.

3: Wang X, Nie F, Ye N, Liu X, Yang S. The feasibility study of transnasopharyngeal esophagus echocardiography in the ultrasonic diagnosis. Cardiovasc Ultrasound. 2019 Mar 1;17(1):4. doi: 10.1186/s12947-019-0154-2. PubMed PMID: 30823923; PubMed Central PMCID: PMC6397502.

4: Kleris RS, Keswani A, Lugar P. The Eyes Have It: Eyelid Swelling and Rash in a 79-year-old Woman With Macular Degeneration. Allergy Rhinol (Providence). 2018 May 1;9:2152656718763385. doi: 10.1177/2152656718763385. eCollection 2018 Jan-Dec. PubMed PMID: 29977647; PubMed Central PMCID: PMC6028157.

5: Fornells E, Fuguet E, Mañé M, Ruiz R, Box K, Bosch E, Ràfols C. Effect of vinylpyrrolidone polymers on the solubility and supersaturation of drugs; a study using the Cheqsol method. Eur J Pharm Sci. 2018 May 30;117:227-235. doi: 10.1016/j.ejps.2018.02.025. Epub 2018 Feb 23. PubMed PMID: 29481859.

6: Ridruejo C, Centellas F, Cabot PL, Sirés I, Brillas E. Electrochemical Fenton-based treatment of tetracaine in synthetic and urban wastewater using active and non-active anodes. Water Res. 2018 Jan 1;128:71-81. doi: 10.1016/j.watres.2017.10.048. Epub 2017 Oct 23. PubMed PMID: 29091806.

7: Waldman N, Winrow B, Densie I, Gray A, McMaster S, Giddings G, Meanley J. An Observational Study to Determine Whether Routinely Sending Patients Home With a 24-Hour Supply of Topical Tetracaine From the Emergency Department for Simple Corneal Abrasion Pain Is Potentially Safe. Ann Emerg Med. 2018 Jun;71(6):767-778. doi: 10.1016/j.annemergmed.2017.02.016. Epub 2017 May 5. PubMed PMID: 28483289.

8: Ethington J, Goldmeier D, Gaynes BI. Exponential Decay Metrics of Topical Tetracaine Hydrochloride Administration Describe Corneal Anesthesia Properties Mechanistically. Cornea. 2017 Mar;36(3):363-366. doi: 10.1097/ICO.0000000000001125. PubMed PMID: 28060026.

9: Venturi F, Blocker T, Dees DD, Madsen R, Brinkis J. Corneal anesthetic effect and ocular tolerance of 3.5% lidocaine gel in comparison with 0.5% aqueous proparacaine and 0.5% viscous tetracaine in normal canines. Vet Ophthalmol. 2017 Sep;20(5):405-410. doi: 10.1111/vop.12440. Epub 2016 Dec 15. PubMed PMID: 27981712.

10: Lajtai A, Mayer M, Lakatos Á, Porpáczy Z, Miseta A. Embutramide, a Component of Tanax(®) (T-61) as a New Drug of Abuse? J Forensic Sci. 2016 Mar;61(2):573-575. doi: 10.1111/1556-4029.13010. Epub 2016 Feb 1. PubMed PMID: 27404634.

11: Pang X, Fan TJ. Cytotoxic effect and possible mechanisms of Tetracaine on human corneal epithelial cells in vitro. Int J Ophthalmol. 2016 Apr 18;9(4):497-504. doi: 10.18240/ijo.2016.04.04. eCollection 2016. PubMed PMID: 27162719; PubMed Central PMCID: PMC4853342.

12: Jichao S, Cuida M, Mingxing C, Yunyun W, Dongdong Z. Oral dyclonine hydrochloride mucilage versus tetracaine spray in electronic flexible laryngoscopy: A prospective, randomized controlled trial. Am J Otolaryngol. 2016 Mar-Apr;37(2):169-71. doi: 10.1016/j.amjoto.2015.12.005. Epub 2015 Dec 9. PubMed PMID: 26954876.

13: Ciancio SG, Marberger AD, Ayoub F, Garlapo DA, Pantera EA Jr, Pantera CT, Al-Mubarak S, Sobieraj BD, He DY, Myneni SR. Comparison of 3 intranasal mists for anesthetizing maxillary teeth in adults: A randomized, double-masked, multicenter phase 3 clinical trial. J Am Dent Assoc. 2016 May;147(5):339-347.e1. doi: 10.1016/j.adaj.2015.11.009. Epub 2016 Feb 15. PubMed PMID: 26892312.

14: Teixeira RS, Cova TF, Silva SM, Oliveira R, do Vale ML, Marques EF, Pais AA, Veiga FJ. Novel serine-based gemini surfactants as chemical permeation enhancers of local anesthetics: A comprehensive study on structure-activity relationships, molecular dynamics and dermal delivery. Eur J Pharm Biopharm. 2015 Jun;93:205-13. doi: 10.1016/j.ejpb.2015.02.024. Epub 2015 Mar 6. PubMed PMID: 25748796.

15: Teixeira RS, Cova TF, Silva SM, Oliveira R, Araújo MJ, Marques EF, Pais AA, Veiga FJ. Lysine-based surfactants as chemical permeation enhancers for dermal delivery of local anesthetics. Int J Pharm. 2014 Oct 20;474(1-2):212-22. doi: 10.1016/j.ijpharm.2014.08.002. Epub 2014 Aug 7. Erratum in: Int J Pharm. 2014 Nov 20;475(1-2):633. PubMed PMID: 25108047.

16: Waldman N, Densie IK, Herbison P. Topical tetracaine used for 24 hours is safe and rated highly effective by patients for the treatment of pain caused by corneal abrasions: a double-blind, randomized clinical trial. Acad Emerg Med. 2014 Apr;21(4):374-82. doi: 10.1111/acem.12346. PubMed PMID: 24730399.

17: Zhang L, Tanabe K, Yanagidate F, Kawasaki Y, Chen G, Dohi S, Iida H. Different effects of local anesthetics on extracellular signal-regulated kinase phosphorylation in rat dorsal horn neurons. Eur J Pharmacol. 2014 Jul 5;734:132-6. doi: 10.1016/j.ejphar.2014.03.048. Epub 2014 Apr 12. PubMed PMID: 24726558.

18: Ge CG, Jiang J, Jiang Q, Liu C, Hu ZL, Liang PH, Zhang WL. Holmium:YAG laser ablation combined intraurethral fluorouracil perfusion as treatment option for intraurethral Condyloma acuminata in men. Minerva Urol Nefrol. 2014 Mar;66(1):77-81. PubMed PMID: 24721943.

19: Bezáková Z, Stankovičová M. [Alkalimetric titrations of salts of organic bases in the Pharmacopoeia]. Ceska Slov Farm. 2013 Dec;62(6):264-9. Czech. PubMed PMID: 24393115.

20: Douet JY, Michel J, Regnier A. Degree and duration of corneal anesthesia after topical application of 0.4% oxybuprocaine hydrochloride ophthalmic solution in ophthalmically normal dogs. Am J Vet Res. 2013 Oct;74(10):1321-6. doi: 10.2460/ajvr.74.10.1321. PubMed PMID: 24066916.